molecular formula C9H6ClNO2 B12094318 5(4H)-Oxazolone, 2-(4-chlorophenyl)- CAS No. 22887-53-2

5(4H)-Oxazolone, 2-(4-chlorophenyl)-

Cat. No.: B12094318
CAS No.: 22887-53-2
M. Wt: 195.60 g/mol
InChI Key: QMUVAOXAHGUJGC-UHFFFAOYSA-N
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Description

    5(4H)-Oxazolone, 2-(4-chlorophenyl)-: is a heterocyclic compound with an oxazolone ring containing a chlorine-substituted phenyl group.

  • The oxazolone ring consists of a five-membered ring containing one oxygen and one nitrogen atom.
  • This compound may exhibit interesting biological activities due to its structural features.
  • Preparation Methods

    • The synthesis of 5(4H)-Oxazolone, 2-(4-chlorophenyl)- involves several steps:

        Esterification: Start from 4-chlorobenzoic acid and esterify it with methanol.

        Hydrazination: Convert the ester intermediate to the corresponding hydrazide.

        Salt Formation and Cyclization: Cyclize the hydrazide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

        Sulfonyl Chloride Formation: Convert the thiol intermediate to sulfonyl chloride.

        Nucleophilic Attack: React the sulfonyl chloride with amines to obtain the title sulfonamides.

    • Industrial production methods may involve modifications of these steps for scalability and efficiency.
  • Chemical Reactions Analysis

      5(4H)-Oxazolone, 2-(4-chlorophenyl)-: can undergo various reactions:

    • Common reagents include oxidizing agents, reducing agents, and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (enzymes, receptors).

      Medicine: Assess its pharmacological properties (antiviral, antibacterial, etc.).

      Industry: Consider applications in materials science or agrochemicals.

  • Mechanism of Action

    • The exact mechanism of action for 5(4H)-Oxazolone, 2-(4-chlorophenyl)- would depend on its specific biological target.
    • It may interact with enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    Remember that this information is based on available research, and further studies may reveal additional insights

    Properties

    IUPAC Name

    2-(4-chlorophenyl)-4H-1,3-oxazol-5-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)9-11-5-8(12)13-9/h1-4H,5H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QMUVAOXAHGUJGC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H6ClNO2
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60473751
    Record name 5(4H)-Oxazolone, 2-(4-chlorophenyl)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60473751
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    195.60 g/mol
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    22887-53-2
    Record name 5(4H)-Oxazolone, 2-(4-chlorophenyl)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60473751
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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